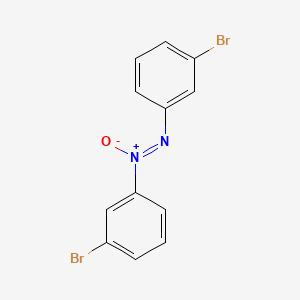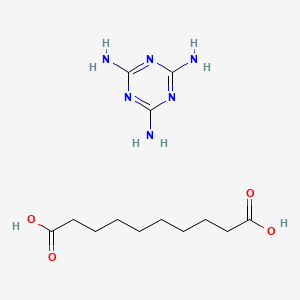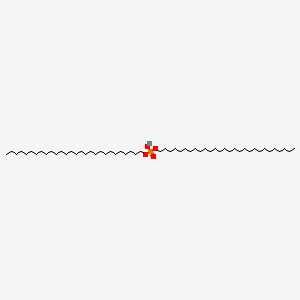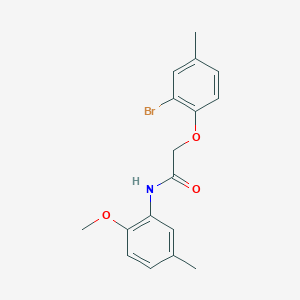
Diazene, bis(3-bromophenyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazene, bis(3-bromophenyl)-, 1-oxide typically involves the reduction of 1-bromo-3-nitrobenzene. This reduction process can be carried out using various reducing agents such as iron powder in the presence of acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reduction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, bis(3-bromophenyl)-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its precursor, 1-bromo-3-nitrobenzene, under specific conditions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and acetic acid are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazene derivatives.
Wissenschaftliche Forschungsanwendungen
Diazene, bis(3-bromophenyl)-, 1-oxide has several scientific research applications, including:
Biology: The compound’s structural properties make it a potential candidate for studying molecular interactions and binding affinities.
Medicine: Research into its biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: Its unique properties may find applications in the development of advanced materials or chemical processes.
Wirkmechanismus
The mechanism by which diazene, bis(3-bromophenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene linkage and bromophenyl groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide: This compound is similar in structure but features chlorine atoms instead of bromine.
(Z)-1,2-bis(3-fluorophenyl)diazene 1-oxide: Another analogue with fluorine atoms replacing the bromine atoms.
Uniqueness
Diazene, bis(3-bromophenyl)-, 1-oxide is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. The bromine atoms can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
23377-24-4 |
|---|---|
Molekularformel |
C12H8Br2N2O |
Molekulargewicht |
356.01 g/mol |
IUPAC-Name |
(3-bromophenyl)-(3-bromophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H |
InChI-Schlüssel |
ZJOZUCVPNIVCJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N=[N+](C2=CC(=CC=C2)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)

